molecular formula C3H9NSi2 B14709832 CID 57275334

CID 57275334

Cat. No.: B14709832
M. Wt: 115.28 g/mol
InChI Key: VJACOTWNWUXQHG-UHFFFAOYSA-N
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Description

N,1-Dimethyl-N-(methylsilyl)silanamine: is an organosilicon compound with the molecular formula C3H13NSi2. It is a derivative of ammonia where the hydrogen atoms are replaced by methyl and silyl groups. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-Dimethyl-N-(methylsilyl)silanamine typically involves the reaction of trimethylsilyl chloride with ammonia. The reaction proceeds as follows:

2(CH3)3SiCl+NH3(CH3)3SiNHSi(CH3)3+2HCl2 (CH_3)_3SiCl + NH_3 \rightarrow (CH_3)_3SiNHSi(CH_3)_3 + 2 HCl 2(CH3​)3​SiCl+NH3​→(CH3​)3​SiNHSi(CH3​)3​+2HCl

This reaction is carried out under anhydrous conditions to prevent the hydrolysis of trimethylsilyl chloride. The product, N,1-Dimethyl-N-(methylsilyl)silanamine, is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of N,1-Dimethyl-N-(methylsilyl)silanamine involves large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N,1-Dimethyl-N-(methylsilyl)silanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols and siloxanes.

    Reduction: Reduction reactions typically involve the conversion of the silyl groups to silanes.

    Substitution: The silyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenating agents like chlorine or bromine are employed for substitution reactions.

Major Products

    Oxidation: Silanols and siloxanes.

    Reduction: Silanes.

    Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

N,1-Dimethyl-N-(methylsilyl)silanamine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosilicon compounds.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of advanced materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of N,1-Dimethyl-N-(methylsilyl)silanamine involves its ability to form stable bonds with various substrates. The silyl groups enhance the compound’s reactivity, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

Similar Compounds

    Bis(trimethylsilyl)amine:

    Trimethylsilylamine: Contains a single trimethylsilyl group and is less reactive compared to N,1-Dimethyl-N-(methylsilyl)silanamine.

Uniqueness

N,1-Dimethyl-N-(methylsilyl)silanamine is unique due to its specific combination of methyl and silyl groups, which confer distinct chemical properties. Its ability to undergo a wide range of reactions and its applications in various fields make it a valuable compound in scientific research and industry.

Properties

Molecular Formula

C3H9NSi2

Molecular Weight

115.28 g/mol

InChI

InChI=1S/C3H9NSi2/c1-4(5-2)6-3/h1-3H3

InChI Key

VJACOTWNWUXQHG-UHFFFAOYSA-N

Canonical SMILES

CN([Si]C)[Si]C

Origin of Product

United States

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